molecular formula C8H5FO4 B2896230 6-Fluoro-2-formyl-3-hydroxybenzoic acid CAS No. 2138193-88-9

6-Fluoro-2-formyl-3-hydroxybenzoic acid

Cat. No.: B2896230
CAS No.: 2138193-88-9
M. Wt: 184.122
InChI Key: FLOZRVYJZHJLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-formyl-3-hydroxybenzoic acid is an organic compound with the molecular formula C8H5FO4 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a formyl group, and a hydroxyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-formyl-3-hydroxybenzoic acid typically involves the introduction of functional groups onto a benzoic acid derivative. One common method includes the fluorination of 2-formyl-3-hydroxybenzoic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps such as nitration, reduction, and fluorination, followed by purification techniques like recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-formyl-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-Fluoro-2-carboxy-3-hydroxybenzoic acid.

    Reduction: 6-Fluoro-2-hydroxymethyl-3-hydroxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2-formyl-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-formyl-3-hydroxybenzoic acid depends on its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory effects. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-hydroxybenzoic acid: Similar structure but lacks the formyl group.

    4-Fluoro-3-hydroxybenzoic acid: Similar structure but with different substitution pattern on the benzene ring.

Uniqueness

6-Fluoro-2-formyl-3-hydroxybenzoic acid is unique due to the specific arrangement of the fluorine, formyl, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-fluoro-2-formyl-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO4/c9-5-1-2-6(11)4(3-10)7(5)8(12)13/h1-3,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOZRVYJZHJLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C=O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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